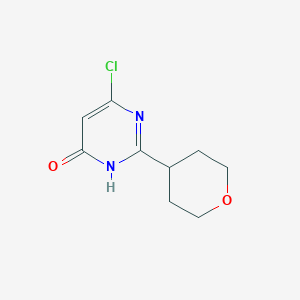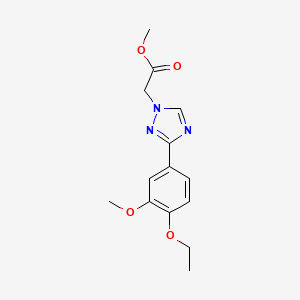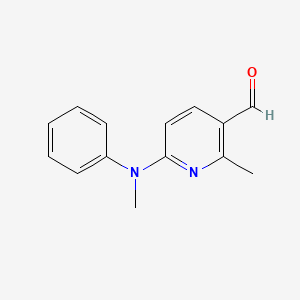
6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and tetrahydropyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a tetrahydropyran derivative under specific conditions. One common method involves the use of chloroform as a solvent and the addition of reagents such as potassium acetate and isoamyl nitrite under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
- 6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
- 6-Iodo-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
Uniqueness
6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
4-chloro-2-(oxan-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-5-8(13)12-9(11-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13) |
Clave InChI |
WUGGIPRGNMUVCS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)








![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)

![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)
